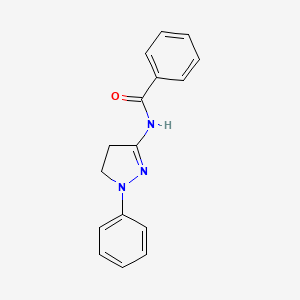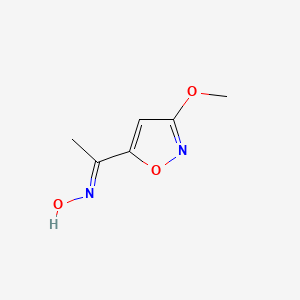
1-(3-Methoxyisoxazol-5-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The oxime group can then be introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and green chemistry principles can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyisoxazol-5-yl)ethanone oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- 1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)
Comparison: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the isoxazole ring and the presence of the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methoxy and oxime groups .
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(NE)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4+ |
Clave InChI |
LXIAYJGIJKDHHJ-QPJJXVBHSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC(=NO1)OC |
SMILES canónico |
CC(=NO)C1=CC(=NO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


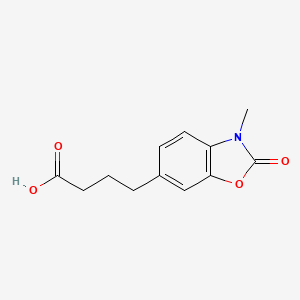
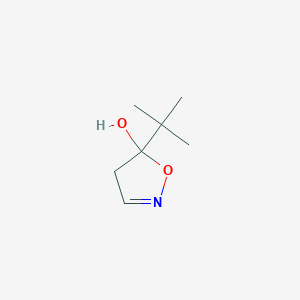
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
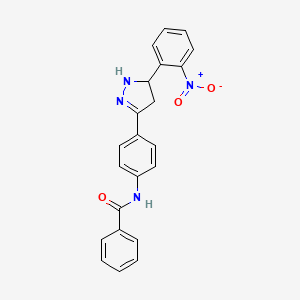

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
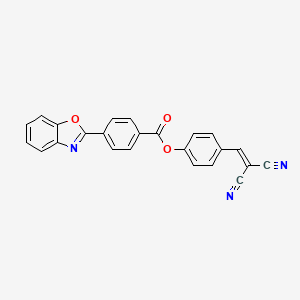

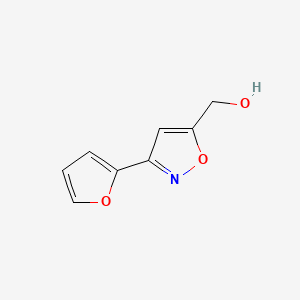
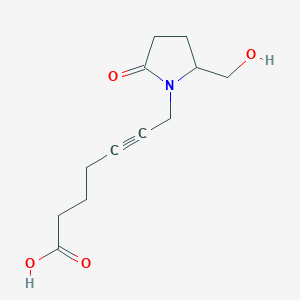
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
